4-Methoxy-2-methyl-pyrrolidine

Description

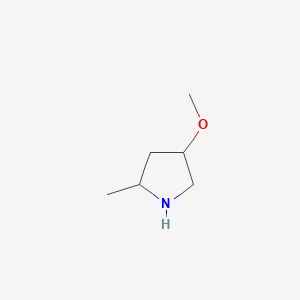

Structure

2D Structure

3D Structure

Properties

CAS No. |

89584-07-6 |

|---|---|

Molecular Formula |

C6H13NO |

Molecular Weight |

115.17 g/mol |

IUPAC Name |

4-methoxy-2-methylpyrrolidine |

InChI |

InChI=1S/C6H13NO/c1-5-3-6(8-2)4-7-5/h5-7H,3-4H2,1-2H3 |

InChI Key |

NEISDEAQLMENHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 2 Methyl Pyrrolidine

Retrosynthetic Strategies for the 4-Methoxy-2-methyl-pyrrolidine Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com For this compound, several disconnection strategies can be envisioned. A common approach involves disconnecting the carbon-nitrogen bonds of the pyrrolidine (B122466) ring. One possible retrosynthetic pathway involves a disconnection to a 1,4-dicarbonyl compound or its equivalent, which can then undergo a reductive amination with a primary amine. Another strategy is to form the ring via an intramolecular nucleophilic substitution, where the nitrogen atom displaces a leaving group at the C-4 position of a linear precursor.

Key retrosynthetic disconnections for the this compound core often lead to acyclic amino alcohol or amino ketone precursors. These precursors can be assembled from smaller, readily available chiral or achiral building blocks.

Enantioselective and Diastereoselective Synthesis of this compound

Achieving control over the stereochemistry at the C-2 and C-4 positions is a critical aspect of synthesizing this compound. Various enantioselective and diastereoselective methods have been developed for the synthesis of substituted pyrrolidines. mdpi.comnih.govacs.orgnih.govbohrium.comnih.gov

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral pyrrolidines. mdpi.comnih.gov Organocatalysis, which utilizes small organic molecules as catalysts, has been successfully applied to the enantioselective synthesis of pyrrolidine derivatives. rsc.orgacs.orgeurekaselect.com For instance, proline and its derivatives are effective catalysts for asymmetric aldol (B89426) and Mannich reactions, which can be key steps in the construction of the pyrrolidine ring. mdpi.comnih.gov

Transition metal catalysis offers another versatile approach. researchgate.netnih.govacs.org Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides with alkenes, often catalyzed by copper or silver complexes, provide a direct route to highly functionalized pyrrolidines with excellent stereocontrol. rsc.org Furthermore, transition metal-catalyzed C-H amination reactions can facilitate the intramolecular cyclization of acyclic precursors to form the pyrrolidine ring. nih.govacs.org

A summary of representative catalytic asymmetric reactions for the synthesis of substituted pyrrolidines is presented in the table below.

| Catalyst Type | Reaction Type | Substrates | Product | Stereoselectivity | Ref. |

| Organocatalyst (Proline derivative) | Michael Addition/Cyclization | Enones and amino esters | Substituted pyrrolidine | High ee and dr | rsc.org |

| Silver(I) complex | [C+NC+CC] Coupling | Imines, isocyanides, and alkynes | Highly functionalized pyrrolidines | High dr | acs.org |

| Copper(I) complex | 1,3-Dipolar Cycloaddition | Glycine-derived imino esters and alkenes | Deuterated pyrrolidines | High ee and dr | rsc.org |

| Rhodium(II) complex | C-H Insertion | Diazo compounds and amines | 2,5-disubstituted pyrrolidines | High ee and dr | nih.govacs.org |

ee = enantiomeric excess, dr = diastereomeric ratio

The use of chiral auxiliaries is a well-established strategy for stereocontrolled synthesis. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of this compound, a chiral auxiliary can be attached to either the nitrogen or a carbon atom of the acyclic precursor. Subsequent diastereoselective reactions, such as alkylations or reductions, followed by removal of the auxiliary, can afford the desired enantiomerically enriched pyrrolidine. nih.govacs.orgresearchgate.net Evans' oxazolidinone auxiliaries and sulfinamides are examples of auxiliaries that have been successfully employed in the synthesis of chiral nitrogen-containing heterocycles. wikipedia.orgacs.orgacs.org

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. For the synthesis of this compound, amino acids such as L-proline or L-hydroxyproline are excellent starting points. nih.govacs.org These precursors already contain one or more of the required stereocenters, which can be elaborated to the final target molecule through a series of chemical transformations. For example, the carboxyl group of pyroglutamic acid can be reduced and the ring can be further functionalized to introduce the methyl and methoxy (B1213986) groups with the desired stereochemistry. nih.govacs.org

Multicomponent Reactions (MCRs) for Pyrrolidine Ring Formation

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrrolidines. nih.govacs.orgtandfonline.comresearchgate.net The 1,3-dipolar cycloaddition of an azomethine ylide, generated in situ from an amino acid and an aldehyde, with an alkene is a powerful MCR for the construction of the pyrrolidine ring. tandfonline.com This strategy allows for the rapid generation of molecular diversity by varying the components of the reaction.

Intramolecular Cyclization Reactions in this compound Synthesis

Intramolecular cyclization is a fundamental and widely used strategy for the synthesis of cyclic compounds, including pyrrolidines. organic-chemistry.org In the context of this compound synthesis, this typically involves the formation of a carbon-nitrogen bond. An acyclic precursor containing a nucleophilic nitrogen atom and an electrophilic carbon center at the appropriate distance will cyclize to form the five-membered ring. nih.govacs.org Such reactions can be promoted by a base, an acid, or a transition metal catalyst. nih.govacs.org For example, the intramolecular reductive amination of a γ-amino ketone or the intramolecular cyclization of an amino alcohol derivative via nucleophilic substitution are common methods. acs.orgacs.org Photocycloaddition reactions have also been employed to create conformationally restricted pyrrolidines through intramolecular [2+2] cycloadditions. rsc.org

Green Chemistry and Sustainable Approaches in Synthesis (e.g., Flow Chemistry, Microwave-Assisted Synthesis)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrrolidine derivatives to develop more environmentally benign, efficient, and economically viable processes. These approaches focus on minimizing waste, avoiding hazardous substances, and reducing energy consumption.

One notable green chemistry approach involves the use of water as a solvent. A study on the synthesis of N-methylpyrrolidine, a related compound, demonstrated a successful process using water as the solvent and potassium carbonate (K2CO3) as an inexpensive and environmentally friendly catalyst. researchgate.netvjs.ac.vn This method operates at a moderate temperature of 90°C and achieves a product yield of 50.3%, which is significantly higher compared to syntheses in some toxic and expensive organic solvents. vjs.ac.vn The use of water avoids the environmental and health hazards associated with volatile organic compounds (VOCs). researchgate.netvjs.ac.vn

Flow Chemistry:

Flow chemistry, or continuous flow processing, offers a sustainable and scalable alternative to traditional batch synthesis. The key advantages include superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and the potential for automation. A practical application of this technology was demonstrated in the synthesis of 2,4-methanopyrrolidines, which are analogues of pyrrolidine. The critical step in this synthesis was an intramolecular photochemical [2+2]-cycloaddition of an acrylic acid derivative conducted in a flow reactor. researchgate.net This method highlights the potential of flow chemistry to enable complex transformations in a controlled and efficient manner, leading to products with desirable properties like improved water solubility. researchgate.net

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, significantly accelerating reaction rates and often improving product yields. utrgv.edu This technique reduces reaction times from hours to minutes, leading to substantial energy savings. google.com

The synthesis of various heterocyclic compounds, including pyrrolidine derivatives, has benefited from microwave irradiation. For instance, novel 2,3-dihydro-4-pyridinones have been synthesized from curcumin (B1669340) and primary amines using a Montmorillonite K-10 catalyst under microwave irradiation for just 120 seconds. nih.gov Similarly, the N-alkylation of NH pyrrolidine-fused chlorin (B1196114) 1 was achieved in just 5 minutes at 75°C using microwave heating, a significant improvement over conventional heating methods that took 8 hours. nih.gov While the microwave-assisted reaction had a slightly lower yield (41% vs. 50%), the drastic reduction in time and energy makes it a preferred green technology. nih.gov

The table below summarizes a comparison between conventional and microwave-assisted synthesis for a pyrrolidine derivative.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 8 hours | 5 minutes |

| Temperature | Not specified | 75 °C |

| Yield | 50% | 41% |

| Energy Consumption | High | Low |

Practical Considerations in Scalable Synthesis of this compound Analogues

Scaling up the synthesis of complex molecules like this compound and its analogues from laboratory-scale to industrial production presents several practical challenges. These considerations are crucial for ensuring the economic viability, safety, and consistency of the manufacturing process.

Cost and Availability of Starting Materials: A primary consideration for large-scale synthesis is the cost and ready availability of starting materials. Syntheses that rely on expensive catalysts or multi-step pathways involving non-commercially available precursors are often not feasible for industrial production. Therefore, developing synthetic routes that utilize simple, inexpensive, and readily accessible materials is paramount.

Process Optimization and Safety: The transition to a larger scale requires rigorous optimization of reaction conditions. Factors such as temperature control, mixing efficiency, and reagent addition rates become much more critical. For instance, many stereoselective syntheses require cryogenic temperatures, which can be difficult and costly to maintain in large reactors. researchgate.net Furthermore, the use of pyrophoric or highly reactive reagents necessitates specialized handling procedures and equipment to ensure operational safety. researchgate.net The purification of the final product is another significant hurdle; methods that are straightforward in the lab, like column chromatography, can be costly and time-consuming on an industrial scale. The synthesis of large quantities of high-purity ionic liquids, for example, highlights the inherent difficulties in purification. rsc.org

Stereochemical Control: For chiral molecules like this compound, maintaining high stereochemical purity during scale-up is essential, as different stereoisomers can have vastly different biological activities. Methods that provide high stereoselectivity, such as those using zinc or magnesium enolates, often require strict temperature control, which can be a challenge in large-scale operations. Catalyst performance and reusability are also key economic drivers. An ideal catalyst should be easily recoverable and maintain its activity over multiple cycles. nih.gov

Regulatory and Environmental Compliance: Large-scale chemical manufacturing is subject to stringent regulatory and environmental standards. The choice of solvents, reagents, and the management of waste streams are all critical. Green chemistry principles, such as using less hazardous solvents and minimizing waste, are not only environmentally responsible but can also lead to more economical and compliant processes. rsc.org

The table below outlines some key considerations and potential solutions for the scalable synthesis of pyrrolidine analogues.

| Consideration | Challenge | Potential Solution / Strategy |

|---|---|---|

| Starting Materials | High cost and limited availability of complex precursors. | Develop routes from simple, cheap, and commercially available materials. |

| Reaction Conditions | Maintaining precise temperature control (e.g., cryogenic) and safe handling of reactive reagents. researchgate.net | Process optimization, use of flow reactors for better control, exploring alternative, safer reagents. researchgate.net |

| Purification | Chromatography is often not economically viable for large quantities. | Develop methods based on crystallization, extraction, or distillation; design synthesis to yield easily purifiable products. |

| Stereoselectivity | Maintaining high enantiomeric purity on a large scale. | Use of robust and reusable catalysts, chiral separation techniques like crystallization if necessary. nih.gov |

| Environmental Impact | Use of hazardous solvents and generation of chemical waste. | Employing green chemistry principles, such as using water as a solvent and implementing catalyst recycling. researchgate.netvjs.ac.vn |

Chemical Reactivity and Transformations of 4 Methoxy 2 Methyl Pyrrolidine

Functional Group Interconversions on the Pyrrolidine (B122466) Ring and Substituents

Functional group interconversions are key to modifying the properties of the pyrrolidine scaffold.

The methoxy (B1213986) group at the C-4 position is a stable ether linkage but can be cleaved under specific, typically acidic or oxidative, conditions. While direct cleavage on 4-methoxy-2-methyl-pyrrolidine is not extensively documented, analogous transformations on similar structures, such as p-methoxybenzyl (PMB) ethers, are well-established. These protecting groups are often removed using strong oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). acs.org Strong acids can also effect cleavage. acs.org In the context of nucleophilic aromatic substitution (SNAr) on thiophene (B33073) rings, a methoxy group can act as a leaving group, being displaced by a nucleophile like pyrrolidine. nih.govresearchgate.net This highlights the potential for the methoxy group in a pyrrolidine derivative to be substituted if the ring system were appropriately activated.

The methyl group at the C-2 position consists of unactivated C(sp³)–H bonds, which are notoriously difficult to functionalize. Direct and selective C–H activation of such groups is a significant challenge in organic synthesis. rsc.orgacs.org These transformations typically require transition-metal catalysis and often the presence of a directing group to orient the catalyst toward the specific C–H bond. rsc.orgacs.org While specific examples involving this compound are scarce, general methodologies for C–H activation in N-heterocycles could potentially be applied. rsc.orgyoutube.com For instance, a formal C(sp³)–H activation at a methyl group has been observed in a tin-containing heterocycle, facilitated by a stannanone intermediate. acs.org Such strategies remain an area of active research. nih.gov

The secondary amine in the pyrrolidine ring is a highly reactive and versatile site for functionalization. nih.gov Its nucleophilicity allows for a wide range of N-substitution reactions.

N-Alkylation and N-Acylation: The nitrogen can be readily alkylated or acylated. N-alkylation can be achieved using organohalides, sometimes under catalyst- and base-free conditions, or with bases like potassium tert-butoxide. researchgate.netlookchem.comla-press.org N-acylation is also a common transformation, for example, N-benzoylformyl-2-(methoxymethyl)-pyrrolidine can be formed from the reaction of (S)-2-(methoxymethyl)pyrrolidine with benzoylformic acid.

N-Protection and Deprotection: Due to the reactivity of the secondary amine, it is often necessary to protect it during multi-step syntheses. Common protecting groups for pyrrolidines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). This strategy is fundamental in the synthesis of complex molecules containing the pyrrolidine motif. thieme-connect.com

| Protecting Group | Reagent for Protection | Typical Deprotection Conditions | Reference |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) in DCM | thieme-connect.com |

| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate | Hydrogenolysis (e.g., H₂, Pd/C) | jst.go.jp |

| Tosyl (Ts) | Tosyl chloride (TsCl) | Strong acid or reducing agents (e.g., Na/NH₃) | jst.go.jp |

Ring-Opening and Ring-Closing Reactions of the Pyrrolidine Core

The pyrrolidine ring itself can be constructed or deconstructed through various synthetic strategies.

Ring-Closing Reactions: Ring-closing metathesis (RCM) is a powerful method for constructing the pyrrolidine ring from acyclic precursors. thieme-connect.comresearchgate.net Specifically, ring-closing enyne metathesis (RCEM) can produce pyrrolidine derivatives in high yields from substrates containing a nitrogen atom. acs.orgorganic-chemistry.org These reactions often utilize ruthenium-based catalysts like the Grubbs catalysts. organic-chemistry.org Other methods include intramolecular cyclizations such as the Schmidt reaction of azido (B1232118) carboxylic acids or the cyclization of amino alcohols. organic-chemistry.org

Ring-Opening and Ring-Transformation Reactions: The unstrained pyrrolidine ring is generally stable, but C–N bond cleavage can be induced under specific conditions, often involving catalysis. researchgate.netresearchgate.net For example, reductive ring-opening of N-benzoyl pyrrolidines can be achieved using a combination of a Lewis acid and photoredox catalysis, generating carbon-centered radicals that can participate in further reactions. thieme-connect.denih.govchemrxiv.org A notable ring transformation involves the reaction of pyrrolidines with anomeric amide reagents, which leads to a nitrogen-atom insertion, converting the pyrrolidine into a cyclic hydrazone. acs.org In a study of this reaction, 3-methoxy pyrrolidine was found to give a single regioisomeric hydrazone product, indicating a strong directing effect from the methoxy substituent. acs.org Furthermore, pyridines can undergo a photo-promoted ring contraction with silylborane to yield pyrrolidine derivatives. nih.gov

Electrophilic and Nucleophilic Substitution Reactions

The pyrrolidine scaffold can engage in both electrophilic and nucleophilic substitution reactions.

Nucleophilic Reactivity: The nitrogen atom of the pyrrolidine ring is inherently nucleophilic. nih.gov It can readily attack electrophiles, as seen in N-alkylation and N-acylation reactions. It can also act as a nucleophile in more complex transformations like aromatic nucleophilic substitution (SNAr), displacing leaving groups on electron-deficient aromatic or heteroaromatic rings. nih.govresearchgate.net

Electrophilic and Nucleophilic Substitution on the Ring: Substitution directly on the carbon atoms of the saturated pyrrolidine ring typically requires prior functionalization. To achieve electrophilic substitution, an enamine can be formed from a corresponding pyrrolidone, which then reacts with various electrophiles. acs.org Nucleophilic substitution occurs when a carbon atom on the ring bears a suitable leaving group. For instance, bromonium ion-induced cascade reactions of aziridines can lead to functionalized pyrrolidines through a process involving nucleophilic attack. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound can participate in these reactions as either the nucleophilic or electrophilic partner.

Buchwald-Hartwig Amination: In this palladium-catalyzed reaction, the pyrrolidine nitrogen can act as a nucleophile, coupling with aryl halides or triflates to form N-aryl pyrrolidines. wikipedia.orgorganic-chemistry.orgacsgcipr.org This reaction is exceptionally broad in scope and has become a standard method for synthesizing aryl amines. wikipedia.orglibretexts.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. beilstein-journals.org

Suzuki-Miyaura Coupling: To use a pyrrolidine derivative as the electrophilic partner in a Suzuki-Miyaura coupling, it must first be converted into an organohalide or triflate. wikipedia.org Alternatively, and more strategically, α-borylated pyrrolidines (e.g., bearing a B(pin) group) can be synthesized and then used as the nucleophilic partner to couple with aryl or vinyl halides. whiterose.ac.ukwhiterose.ac.uk While the direct Suzuki-Miyaura coupling of α-borylated pyrrolidines has proven challenging, it represents a key strategy for accessing α-arylated pyrrolidine structures. whiterose.ac.ukwhiterose.ac.uk

| Reaction Type | Pyrrolidine Role | Typical Coupling Partner | Catalyst System (Example) | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Nucleophile (Amine) | Aryl Halide/Triflate | Pd(OAc)₂ / X-Phos / Cs₂CO₃ | beilstein-journals.org |

| Suzuki-Miyaura Coupling | Nucleophile (α-Borylated) | Aryl Halide | Pd(PPh₃)₄ / Base | whiterose.ac.ukwhiterose.ac.uk |

| Iron-Catalyzed Cross-Coupling | Electrophile (Bromo-pyrroline) | Grignard Reagent | Fe(acac)₃ | thieme-connect.com |

Stereochemistry and Conformational Analysis of 4 Methoxy 2 Methyl Pyrrolidine

Absolute and Relative Stereochemical Assignment

The definitive determination of the absolute and relative stereochemistry of the isomers of 4-Methoxy-2-methyl-pyrrolidine is crucial for understanding its structure-activity relationships.

Absolute Configuration: The absolute configuration of stereoisomers, such as (2S,4S)-4-Methoxy-2-methylpyrrolidine, has been unequivocally established using single-crystal X-ray diffraction. For the (2S,4S) isomer, crystals grown from acetonitrile (B52724) were found to belong to the P212121 space group, with a Flack parameter of 0.02(2), which confirms the assigned (2S,4S) configuration. Key structural parameters derived from this analysis include bond lengths (C2–N: 1.472 Å; C4–O: 1.425 Å) and a C2–C3–C4–O torsional angle of −63.2°. This precise structural data, validated by anomalous dispersion effects, provides a foundational understanding of the molecule's three-dimensional arrangement.

Relative Stereochemistry (Cis/Trans): The relative orientation of the substituents (cis or trans) is determined by the synthetic route and can be confirmed by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the synthesis of densely substituted pyrrolidines can be achieved through stereoselective [3+2] cycloaddition reactions, where the stereochemistry of the starting materials dictates the relative configuration of the final product. The coupling constants and Nuclear Overhauser Effect (NOE) signals in ¹H NMR spectra are powerful tools for deducing the spatial proximity of protons and thus the cis or trans relationship between the methyl and methoxy (B1213986) groups.

The different stereoisomers exhibit distinct physicochemical properties, as illustrated in the table below for various diastereomers. These differences underscore the importance of precise stereochemical control and characterization.

| Diastereomer | Melting Point (°C) | [α]D20 (c=1, CHCl3) | Solubility (g/L, H2O) |

| (2S,4S) | 98–101 | +24.3 | 12.8 |

| (2R,4R) | 89–92 | -23.7 | 9.4 |

| (2S,4R) | 105–108 | +8.5 | 6.2 |

This table presents comparative data for different diastereomers of 4-Methoxy-2-methylpyrrolidine, highlighting the impact of stereochemistry on physical properties.

Conformational Preferences and Dynamics of the Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The specific puckering mode is highly influenced by the nature and orientation of its substituents.

The pyrrolidine ring predominantly exists in two main puckered conformations: the envelope (or Cγ-exo/Cγ-endo) and the twist conformations. In the envelope conformation, one atom (typically C3 or C4, also known as Cγ) is out of the plane formed by the other four atoms. If the out-of-plane atom is on the opposite side of the ring from the C5 substituent (in proline derivatives), it is termed 'exo,' and if it is on the same side, it is 'endo'. These conformations are in dynamic equilibrium, and the energy barrier between them is generally low. The twist conformation involves two adjacent atoms being displaced on opposite sides of the plane formed by the other three atoms. The specific puckering can be quantitatively described using Cremer–Pople puckering parameters.

Computational and Theoretical Investigations of 4 Methoxy 2 Methyl Pyrrolidine

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT Studies)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity, kinetic stability, and polarizability. researchgate.net A smaller energy gap generally signifies higher reactivity and greater polarizability.

While specific DFT studies on 4-methoxy-2-methyl-pyrrolidine are not extensively available in public literature, calculations on analogous structures provide a framework for understanding its likely properties. For instance, DFT calculations on other methoxy-substituted heterocyclic compounds have been used to determine their optimized geometries, electronic transitions, and reactivity descriptors. researchgate.netnih.gov

Table 1: Illustrative Electronic Properties from DFT Calculations for a Pyrrolidine (B122466) Derivative This table presents typical data obtained from DFT calculations for related heterocyclic compounds to illustrate the type of information generated. Specific values for this compound would require dedicated computational studies.

| Parameter | Description | Typical Calculated Value (Illustrative) | Method/Basis Set (Example) |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.1 eV | B3LYP/6-311++G(d,p) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV | B3LYP/6-311++G(d,p) |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.1 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment (µ) | Measure of Molecular Polarity | 2.5 Debye | B3LYP/6-311++G(d,p) |

| Ionization Potential (I) | Energy required to remove an electron (~ -EHOMO) | 6.1 eV | B3LYP/6-311++G(d,p) |

| Electron Affinity (A) | Energy released when an electron is added (~ -ELUMO) | 2.0 eV | B3LYP/6-311++G(d,p) |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational landscapes and flexibility of molecules, which is crucial for understanding their biological function and interaction with other molecules. For flexible five-membered rings like pyrrolidine, MD simulations can reveal the preferred puckering conformations (envelope vs. twist) and the energy barriers between them.

While specific MD simulation studies for this compound are not prominently documented, research on related systems highlights the utility of this approach. For example, MD simulations have been employed to explore the conformational space of receptors bound to pyrrolidine-containing ligands and to understand the structural preorganization of host molecules with flexible ring systems.

Reaction Mechanism Studies and Transition State Analysis

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. Computational chemistry, through methods like DFT, allows for the detailed study of reaction pathways, including the identification of intermediates and the calculation of transition state energies. emich.eduacs.org

Studies on reactions involving substituted pyrrolidines have provided significant mechanistic insights. For instance, investigations into the nitrogen-atom insertion into pyrrolidines to form cyclic hydrazones have been elucidated using a combination of experimental and computational methods. acs.org These studies revealed that the reaction proceeds through an azomethine imine intermediate and a subsequent rearrangement via a dimeric tetrazine. acs.org DFT calculations were crucial in ruling out alternative pathways, such as direct C-H insertion, by showing prohibitively high activation barriers. acs.org

A key finding from these studies is the influence of substituents on the reaction's regioselectivity. For example, in the nitrogen insertion reaction, 3-methoxy pyrrolidine was found to yield a single regioisomer, whereas 2-methyl substituted pyrrolidines produced a mixture of regioisomers, demonstrating the powerful directing effect of the substituents. acs.org Furthermore, mechanistic investigations of copper-catalyzed acylcyanation of alkenes have shown a radical pathway, with the resulting product being a precursor for the synthesis of substituted pyrrolidines. acs.org

Table 2: Summary of Mechanistic Insights for Reactions Involving Substituted Pyrrolidines

| Reaction Type | Key Mechanistic Feature | Computational Method | Finding/Implication | Source |

|---|---|---|---|---|

| Nitrogen-Atom Insertion | Proceeds via azomethine imine intermediate; self-catalysis through a dimeric tetrazine. | DFT-D3 Calculations | 3-methoxy substituent leads to a single regioisomer; 2-methyl leads to a mixture. | acs.org |

| Nitrogen-Atom Insertion | Post-transition-state bifurcation leading to multiple products. | Quasiclassical Molecular Dynamics | Explains the formation of both rearranged and ring-opened products from the transition state. | acs.org |

| Hypervalent Iodine Mediated Cyclization | Cyclization at amide nitrogen favored over oxygen to form the pyrrolidine ring. | DFT Study | Demonstrates a change in mechanism based on the length of the carbon chain. | researchgate.net |

| Copper-Catalyzed Acylcyanation | Involves an active radical pathway. | Radical Trapping Experiments | Provides a route to β-cyanoketones which can be converted to 2,4-disubstituted pyrrolidines. | acs.org |

Molecular Modeling and Docking Studies for Biological Target Interactions (Pre-clinical)

The pyrrolidine scaffold is a key structural motif in many biologically active compounds and approved pharmaceutical drugs. mappingignorance.orgresearchgate.net Molecular modeling and docking are computational techniques used to predict how a molecule (a ligand) binds to a macromolecular target, such as a protein or enzyme, at the atomic level. nih.gov These methods are essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.net

Docking studies calculate the binding affinity (e.g., in kcal/mol) and predict the binding pose of a ligand within the active site of a target protein. nih.govnih.gov This information helps in designing more potent and selective inhibitors. For example, docking studies on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides against the PI3Kα kinase domain helped rationalize their anticancer activity by showing key hydrogen bond interactions with binding site residues. mdpi.com Similarly, pyrrolidine derivatives have been designed and evaluated as antiangiogenic agents, with molecular docking used to predict their interaction with targets like vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.net

While specific docking studies for this compound are not widely reported, the general importance of the pyrrolidine core suggests its potential to interact with a range of biological targets. The stereochemistry and substitution of the methoxy (B1213986) and methyl groups would be critical in determining the specificity and affinity of such interactions.

Table 3: Examples of Biological Targets for Pyrrolidine-Containing Molecules Investigated via Docking

| Molecule Class | Biological Target | Therapeutic Area | Docking Finding | Source |

|---|---|---|---|---|

| N-(4-methoxyphenylsulfonyl)pyrrolidine-2-carboxylic acid analogues | VEGFR-2 | Anticancer / Antiangiogenic | Predicted binding energy of -89.78 kcal/mol with multiple hydrogen bonds. | researchgate.net |

| Pyrrolidin-2-one arylpiperazinyls | (Not specified) | Antiarrhythmic | QSAR model developed based on quantum chemical and molecular modeling descriptors. | nih.gov |

| 1,2,4-Triazole based derivatives | c-kit tyrosine kinase, Protein kinase B | Anticancer (Hepatocellular carcinoma) | Excellent binding affinities predicted (-176.7 kcal/mol and -170.0 kcal/mol). | nih.gov |

| Natural Products | PknB, DprE1, Pks13 (Mycobacterial) | Antitubercular | Reverse docking identified potential targets with superior scores compared to control drugs. | nih.gov |

Prediction and Validation of Spectroscopic Properties

Computational quantum chemistry can accurately predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic absorption spectra. nih.gov These predictions are invaluable for structure elucidation, for interpreting experimental spectra, and for validating the accuracy of the computational models themselves. researchgate.neteurjchem.com

DFT and Time-Dependent DFT (TD-DFT) are the most common methods for these predictions. nih.gov Calculated vibrational frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR spectra. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) and compared directly with experimental data, aiding in the assignment of complex spectra. nih.gov

For this compound, while a full computational spectroscopic study is not available in the searched literature, the methodology is well-established. Such a study would involve optimizing the molecule's geometry at a high level of theory (e.g., B3LYP/6-311++G(d,p)) and then performing frequency, NMR, and TD-DFT calculations. The results would provide a theoretical fingerprint of the molecule, which could be compared with experimental measurements for definitive structural confirmation.

Table 4: Computational Methods for Spectroscopic Property Prediction

| Spectroscopic Property | Computational Method | Typical Basis Set | Information Obtained |

|---|---|---|---|

| Infrared (IR) Frequencies | DFT (e.g., B3LYP) | 6-311++G(d,p) | Vibrational modes, functional group identification, comparison with experimental FT-IR. |

| NMR Chemical Shifts | DFT (GIAO method) | 6-311++G(d,p) | Predicted ¹H and ¹³C chemical shifts for structural assignment. |

| UV-Visible Spectra | Time-Dependent DFT (TD-DFT) | 6-311++G(d,p) | Electronic transition energies (λmax) and oscillator strengths. |

| Raman Spectra | DFT / Hartree-Fock | 6-31+G(d) or higher | Complementary vibrational information to IR spectroscopy. |

Biological and Pharmacological Pre Clinical Activity of 4 Methoxy 2 Methyl Pyrrolidine Molecular and Cellular Level

In Vitro Receptor Binding Profiling and Ligand Affinity Studies

The 4-methoxy-2-methyl-pyrrolidine scaffold is a key component in ligands designed to bind with high affinity and selectivity to specific receptors. Its structural features contribute to the precise molecular interactions required for potent receptor engagement.

Derivatives of this pyrrolidine (B122466) structure have shown significant affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). A series of novel compounds based on a 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine structure were developed and evaluated for their binding affinity. nih.gov These analogues demonstrated exceptionally high affinity, with inhibition constant (Kᵢ) values in the picomolar range, indicating potent receptor binding. nih.gov The N-methyl derivatives, in particular, showed very high affinities at nAChRs and were identified as promising candidates for further development. nih.gov

While not a direct pyrrolidine derivative, the structurally related compound 4-Methoxyphencyclidine (4-MeO-PCP), which features a piperidine (B6355638) ring instead, has been profiled for its receptor binding affinities. It displays notable interaction with several receptors, including the NMDA receptor (Kᵢ = 404 nM), the σ₁ receptor (Kᵢ = 296 nM), and the σ₂ receptor (Kᵢ = 143 nM). wikipedia.org These findings for a related methoxy-substituted cyclic amine highlight the potential for such scaffolds to interact with multiple receptor systems.

Furthermore, derivatives incorporating a pyrrolidine ring have been synthesized as agonists for the 5-hydroxytryptamine receptor 4 (5-HT₄). nih.gov These efforts focused on creating compounds with high 5-HT₄ receptor binding affinity while minimizing off-target effects. nih.gov

Table 1: In Vitro Receptor Binding Affinities of Selected Pyrrolidine Derivatives and Related Compounds

| Compound/Derivative Class | Target Receptor | Binding Affinity (Kᵢ) |

|---|---|---|

| 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues | Nicotinic Acetylcholine Receptor (nAChR) | 9 - 331 pM nih.gov |

| N-methyl derivative 3b | nAChR | 28 pM nih.gov |

| N-methyl derivative 6b | nAChR | 23 pM nih.gov |

| 4-Methoxyphencyclidine (4-MeO-PCP) | NMDA Receptor | 404 nM wikipedia.org |

| 4-Methoxyphencyclidine (4-MeO-PCP) | σ₁ Receptor | 296 nM wikipedia.org |

| 4-Methoxyphencyclidine (4-MeO-PCP) | σ₂ Receptor | 143 nM wikipedia.org |

Enzyme Inhibition and Activation Studies (e.g., Kinases, Proteases)

The this compound moiety is a constituent of molecules designed to inhibit various enzymes, including kinases and synthases, which are often implicated in disease pathology.

Derivatives of pyrrolidine-2,3-dione (B1313883) have been identified as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme linked to inflammatory processes. beilstein-journals.orgnih.gov In one study, a series of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones were synthesized and evaluated. Compound 5e from this series, which features an electron-withdrawing nitro group, demonstrated the most significant inhibition of nitric oxide production, with a half-maximal inhibitory concentration (IC₅₀) of 43.69 µM. beilstein-journals.orgnih.gov

The pyrrolidine scaffold is also present in inhibitors of various protein kinases. Pyrrolidine-containing compounds have been evaluated for their activity against Monopolar Spindle 1 (MPS1) kinase, a target in cancer therapy. acs.org In a separate line of research, 7H-pyrrolo[2,3-d]pyrimidine derivatives were investigated as inhibitors of P21-activated kinase 4 (PAK4), another enzyme associated with cancer. nih.gov Additionally, 5-methoxybenzothiophene-2-carboxamides have been developed as potent inhibitors of Cdc2-like kinases (Clk1/4), which are key regulators of pre-mRNA splicing. nih.gov One such derivative, compound 10b , had a cell-free IC₅₀ of 12.7 nM against Clk1. nih.gov

Table 2: Enzyme Inhibition by Bioactive Pyrrolidine Derivatives

| Compound Class | Target Enzyme | Key Derivative | Inhibition (IC₅₀ / GI₅₀) |

|---|---|---|---|

| 4-(1-methylamino)ethylidene-pyrrolidine-2,3-diones | Inducible Nitric Oxide Synthase (iNOS) | 5e | 43.69 ± 5.26 µM beilstein-journals.orgnih.gov |

| 4-(1-methylamino)ethylidene-pyrrolidine-2,3-diones | Inducible Nitric Oxide Synthase (iNOS) | 5a | 78.65 ± 6.88 µM beilstein-journals.org |

| 5-methoxybenzothiophene-2-carboxamides | Cdc2-like kinase 1 (Clk1) | 10b | 12.7 nM nih.gov |

| 5-methoxybenzothiophene-2-carboxamides | T24 Cancer Cell Growth | 10b | 0.43 µM nih.gov |

Cell-Based Assays for Specific Biological Pathways

Cell-based assays provide crucial information on how compounds incorporating the this compound scaffold affect biological pathways within a cellular context. These studies have highlighted potential anticancer and anti-inflammatory activities.

In the context of anti-inflammatory research, pyrrolidine-2,3-dione derivatives were assessed for their ability to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov The inhibition of NO production in this assay is a key indicator of anti-inflammatory potential, as excessive NO is a mediator of inflammation. beilstein-journals.org

In oncology research, derivatives have demonstrated the ability to inhibit cancer cell viability and promote apoptosis. For instance, the 5-methoxybenzothiophene-2-carboxamide derivative 10b showed potent growth inhibitory activity against the T24 human bladder cancer cell line, with a half-maximal growth inhibition (GI₅₀) value of 0.43 µM. nih.gov Furthermore, cell-based assays have been instrumental in optimizing kinase inhibitors. A specialized assay in DLD1 cancer cells, which allows for the inducible expression of MPS1 kinase, was used to measure the autophosphorylation of the kinase, providing a direct readout of inhibitor activity within a cellular environment. acs.org

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the this compound core and its derivatives influence biological activity. These studies guide the optimization of lead compounds into more potent and selective agents.

In a series of 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors of Stimulation-2 (ST2), the substitution on the pyrrolidine ring was explored. The inclusion of a methoxy (B1213986) group at the 4-position resulted in a compound (14d ) with an IC₅₀ value of 9 μM. nih.gov For pyrrolidine-2,3-dione derivatives targeting iNOS, the substituent on the benzene (B151609) ring attached to the 1-position of the pyrrolidine core was found to be critical. The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂) in compound 5e , was correlated with the highest inhibitory activity, suggesting this feature enhances key interactions with the enzyme's active site. beilstein-journals.orgnih.gov

For a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides, SAR analysis revealed that the analgesic and anti-inflammatory properties were directly dependent on the mutual spatial arrangement of the benzothiazine and pyridine (B92270) fragments. mdpi.com A specific molecular conformation was associated with higher levels of analgesic and anti-inflammatory effects. mdpi.com Similarly, molecular modeling of novel nicotinic acetylcholine receptor ligands provided crucial insights into the conformational profiles and electronic properties that govern their structure-activity relationships. nih.gov

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action reveals how a compound exerts its pharmacological effect. For molecules containing the this compound scaffold, this involves identifying target proteins and elucidating the downstream consequences of their modulation.

The biological effects of these compounds are mediated by their binding to specific molecular targets, such as receptors or enzymes, which in turn alters their function. For derivatives designed as imaging agents, the mechanism involves targeting and binding to specific receptors or transporters that are overexpressed in tumor cells.

For kinase inhibitors, the mechanism is often competitive inhibition at the ATP-binding site. Molecular dynamics simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives inhibiting PAK4 showed that the inhibitors have strong interactions with the hinge region and β-sheets of the kinase domain. nih.gov The orientation of substituents on the pyrrolidine-containing core was found to influence interactions with charged residues in the binding pocket, thereby affecting inhibitory potency. nih.gov In the case of N-pyridylamides with anti-inflammatory properties, X-ray diffraction analysis showed that the relative positioning of the carbonyl and sulfo groups with respect to the plane of the benzothiazine bicycle is a key determinant of activity. mdpi.com

Rational Design and Synthesis of Bioactive Analogues

The this compound structure is a valuable chiral building block used in the rational design and synthesis of complex, bioactive molecules. Its defined stereochemistry allows for precise orientation of functional groups to optimize interactions with biological targets.

Rational design principles have been applied to develop novel analogues of the duocarmycins, a class of potent antitumor agents. nih.gov This work was guided by a fundamental understanding of the relationship between chemical reactivity and cytotoxic potency, leading to the synthesis of derivatives with enhanced potency. nih.gov In another example, high-affinity ligands for nicotinic acetylcholine receptors were systematically modified to create analogues with greater lipophilicity. nih.gov This was a rational approach to improve penetration across the blood-brain barrier, a critical property for developing effective positron emission tomography (PET) imaging agents for the brain. nih.gov

The synthesis of N-N bond-containing heterocycles, which are of growing importance in medicinal chemistry, can be challenging. A novel synthetic strategy has been developed that uses a nitrogen-atom insertion reaction to convert pyrrolidines, including 3-methoxy pyrrolidine, into cyclic hydrazones, demonstrating an innovative application of the pyrrolidine scaffold. acs.org Furthermore, in silico design has been combined with chemical synthesis to produce potent nanomolar inhibitors of type II dehydroquinase, an essential enzyme in Mycobacterium tuberculosis. researchgate.net

Applications in Catalysis and Materials Science

Chiral Ligand Design for Asymmetric Catalysis

The five-membered secondary amine structure of pyrrolidine (B122466) has proven to be a privileged motif in asymmetric catalysis, a field focused on creating chiral molecules with a high degree of stereoselectivity. The substituents on the pyrrolidine ring, such as the 4-methoxy and 2-methyl groups, play a crucial role in influencing the steric and electronic environment of the catalytic center, thereby directing the stereochemical outcome of a reaction.

Organocatalytic Applications

In the field of asymmetric organocatalysis, which uses small organic molecules as catalysts, chiral pyrrolidines are foundational. These catalysts typically activate substrates by forming enamine or iminium ion intermediates. The substituents on the pyrrolidine ring help to create a specific chiral pocket around this active intermediate, controlling the facial selectivity of the subsequent bond-forming step.

Research has demonstrated that modifications to the pyrrolidine scaffold, such as the introduction of substituents at the C2 and C4 positions, significantly impact catalyst performance. For instance, new organocatalysts with bulky substituents at the C2 position have been synthesized and found to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee.

The effectiveness of these catalysts can be influenced by reaction conditions and the presence of additives. A Brønsted acid co-catalyst, for example, can accelerate the formation of the enamine intermediate, leading to improvements in reactivity, diastereoselectivity, and enantioselectivity.

Table 1: Performance of a Pyrrolidine-Based Organocatalyst in Asymmetric Michael Addition Reaction of 3-phenylpropionaldehyde with β-nitrostyrene catalyzed by a C2-substituted pyrrolidine derivative.

| Additive (Acid) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| None | 85 | 58:42 | 81 |

| 4-NO₂C₆H₄CO₂H | 91 | 61:39 | 90 |

| 4-FC₆H₄CO₂H | 90 | 63:37 | 87 |

| 4-ClC₆H₄CO₂H | 96 | 72:28 | 85 |

| 4-MeOC₆H₄CO₂H | 92 | 80:20 | 82 |

Data sourced from a study on new pyrrolidine-based organocatalysts. Conditions: 0.2 mmol β-nitrostyrene, 0.4 mmol 3-phenylpropionaldehyde, 10 mol % catalyst, and 10 mol % additive in methylcyclohexane (B89554) (2 mL) at 0 °C for 24 h. Yield and dr determined by ¹H NMR; ee determined by chiral HPLC.

Transition Metal-Catalyzed Asymmetric Reactions

Beyond organocatalysis, chiral pyrrolidine derivatives like 4-Methoxy-2-methyl-pyrrolidine are pivotal as ligands in transition metal-catalyzed asymmetric reactions. In this context, the pyrrolidine nitrogen and potentially other heteroatoms coordinate to a metal center (e.g., copper, palladium, iridium), forming a chiral complex. This complex then catalyzes reactions, transferring its chirality to the products.

A prominent application is the copper-catalyzed asymmetric vicinal dicarbofunctionalization of olefins. acs.org Such protocols can achieve the synthesis of β-cyanoketones with very high enantiopurity (up to >99:1 er) and yields. acs.org The chiral ligand, which can be a derivative of the pyrrolidine scaffold, is essential for controlling the enantioselectivity of the reaction. The methodology often avoids the need for expensive photoredox catalysts by using alternative radical precursors, offering an economical route to valuable chiral building blocks. acs.org The versatility of the resulting products is high, as they can be converted into other important structures, including N-heterocycles. acs.org

Integration into Polymer Chemistry and Advanced Materials (e.g., as monomers, additives)

The utility of the chiral pyrrolidine scaffold extends to materials science, where it can be incorporated as a monomeric unit into polymers to create advanced materials with catalytic properties. These materials bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of molecular catalysts with the ease of separation and recyclability of solid-supported catalysts.

Chiral porous polymers (CPPs) have been synthesized using pyrrolidine-based building blocks. In one approach, a rigid, three-dimensional pyrrolidine-containing monomer is polymerized via a Sonogashira–Hagihara coupling reaction. rsc.org The resulting material, a pyrrolidine-based chiral porous polymer (Py-CPP), possesses high stability, inherent porosity, and uniformly distributed catalytic sites. rsc.org This "bottom-up" strategy creates a nanoreactor environment where the polymer framework itself is the catalyst. Such Py-CPPs have proven effective as heterogeneous organocatalysts for asymmetric Michael additions in water, affording products with high yields (up to 98%) and excellent enantioselectivities (up to 99%). rsc.org

Another strategy involves creating mesoporous chiral hybrid materials. nih.gov Here, a silsesquioxane monomer precursor containing pyrrolidine-type chiral fragments is synthesized. This monomer, with reactive siloxane terminal groups, is then used to build the hybrid material. nih.gov The resulting solid contains pyrrolidine units within its framework, creating mesoporous cavities that facilitate catalytic reactions. nih.gov These materials are effective for enantioselective Michael additions, demonstrating the successful translation of pyrrolidine's catalytic activity into a robust, reusable solid form. nih.gov

Development of Chemo- and Biosensors Utilizing Pyrrolidine Scaffolds

The specific binding capabilities of the pyrrolidine scaffold are being harnessed for the development of highly sensitive and selective chemo- and biosensors. The principle relies on designing a system where the binding of a target molecule (analyte) to the pyrrolidine-based receptor triggers a measurable signal.

A notable example is the use of the plant hormone receptor PYR1 (Pyrabactin Resistance 1), which features a pyrrolidine-like core within its structure, as a reprogrammable scaffold for creating biosensors. nih.gov This receptor has a malleable ligand-binding pocket and requires ligand-induced heterodimerization to function, a mechanism that can be engineered to produce a detectable output like luminescence or a transcriptional response. nih.gov This platform has been used to evolve sensors with nanomolar to picomolar sensitivity for a wide range of small molecules, demonstrating the versatility of the scaffold. nih.gov

The general approach involves combining scaffold materials with other advanced materials to enhance the sensitivity and specificity of the sensor. ambeed.com While various scaffolds like DNA tetrahedrons and metal-organic frameworks are used, the inherent ability of the pyrrolidine ring to participate in specific, high-affinity binding interactions makes it a highly promising candidate for the design of next-generation sensors for applications in biological research and diagnostics. nih.govambeed.com

Advanced Analytical Characterization Approaches for 4 Methoxy 2 Methyl Pyrrolidine

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 4-Methoxy-2-methyl-pyrrolidine, offering precise mass determination and detailed fragmentation patterns crucial for unequivocal identification. nih.govyoutube.com Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm), which allows for the confident determination of the elemental composition of the parent molecule and its fragments. youtube.com This level of precision is instrumental in distinguishing between isomers and eliminating ambiguity in structural assignment.

The electron ionization (EI) and chemical ionization (CI) mass spectra of pyrrolidine (B122466) derivatives provide key information. For instance, the CI spectrum of a related compound, 1-(3,4-Methylenedioxyphenyl)-2-pyrrolidinylpentan-1-one (MDPV), shows a protonated molecule [M+H]⁺, confirming its molecular weight. catbull.com This technique is similarly applied to this compound to ascertain its molecular mass. Further fragmentation analysis through techniques like tandem mass spectrometry (MS/MS) reveals the connectivity of the molecule. The fragmentation patterns of α-pyrrolidinophenones have been studied, providing a basis for interpreting the spectra of related structures. catbull.com In toxicometabolomic studies of similar synthetic cathinones, liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS) has been employed to identify metabolites, demonstrating the power of this technique in tracking molecular transformations. nih.gov

Table 1: Illustrative HRMS Data for a Pyrrolidine Derivative

| Ion | Calculated m/z | Measured m/z | Difference (ppm) |

| [M+H]⁺ | 276.1594 | 276.1591 | -1.1 |

| [M+C₂H₅]⁺ | 304.1907 | 304.1903 | -1.3 |

| [M+C₃H₅]⁺ | 316.2063 | 316.2058 | -1.6 |

Note: This table is illustrative and based on data for a related pyrrolidinophenone compound to demonstrate the principles of HRMS analysis. catbull.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and dynamic characterization of this compound in solution. digitaloceanspaces.comresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing definitive evidence of the molecular framework and its stereochemistry. uobasrah.edu.iqmsu.edu

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Pyrrolidine

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | ~3.5 | ~60-70 |

| C3-H | ~1.8, 2.2 | ~30-40 |

| C4-H | ~4.0 | ~70-80 |

| C5-H | ~3.0, 3.3 | ~50-60 |

| 2-CH₃ | ~1.2 | ~15-25 |

| 4-OCH₃ | ~3.3 | ~55-60 |

Note: These are approximate chemical shift ranges based on typical values for substituted pyrrolidines and may vary depending on the solvent and specific stereoisomer.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and stereochemistry of this compound. researchgate.netslideshare.netyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu It is used to trace the connectivity of the protons within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which protons are attached to which carbons. sdsu.eduprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.eduprinceton.edu It is invaluable for piecing together the molecular skeleton by connecting fragments and confirming the placement of the methyl and methoxy (B1213986) substituents on the pyrrolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. researchgate.netprinceton.edu This information is critical for determining the relative stereochemistry of the substituents on the pyrrolidine ring. For instance, a NOESY cross-peak between the proton at C2 and a proton at C4 would indicate their spatial proximity.

The pyrrolidine ring is not planar and can exist in various conformations that can interconvert. Variable Temperature (VT) NMR spectroscopy is a powerful technique to study these conformational dynamics. oxinst.comresearchgate.netvnu.edu.vn By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. oxinst.comnih.gov At lower temperatures, the interconversion between different ring conformations may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is increased, the rate of interconversion increases, leading to the coalescence of these signals into an averaged spectrum. oxinst.com Analysis of this data can provide thermodynamic parameters for the conformational equilibrium, such as the energy barrier to ring inversion. researchgate.netoxinst.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and offers insights into its conformational properties. mdpi.comnih.govnih.gov These two techniques are complementary, as some molecular vibrations may be more prominent in the IR spectrum while others are stronger in the Raman spectrum. mdpi.com

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. biointerfaceresearch.comresearchgate.netresearchgate.net Key expected vibrations include:

N-H stretching: If the pyrrolidine nitrogen is secondary, a characteristic N-H stretching band would be observed.

C-H stretching: Bands corresponding to the stretching of the C-H bonds in the pyrrolidine ring and the methyl and methoxy groups.

C-O stretching: A strong band associated with the C-O bond of the methoxy group. researchgate.net

C-N stretching: Vibrations associated with the C-N bonds of the pyrrolidine ring.

Raman spectroscopy can also be used to identify these functional groups and can be particularly useful for observing symmetric vibrations that are weak in the IR spectrum. biointerfaceresearch.comresearchgate.netijtsrd.com The combination of FT-IR and Raman data, often supported by computational calculations, allows for a comprehensive vibrational assignment and can help to distinguish between different conformers or stereoisomers. researchgate.net For instance, the torsional angle of the methoxy group can influence the vibrational frequencies, providing a spectroscopic handle on its orientation.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration if the molecule is chiral. researchgate.netmdpi.commdpi.com For this compound, which contains stereocenters, X-ray crystallography can unambiguously establish the relative and absolute stereochemistry of the methyl and methoxy groups on the pyrrolidine ring. nih.gov

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density distribution within the crystal, from which the positions of the atoms can be determined with high precision. This analysis provides detailed information on bond lengths, bond angles, and torsion angles. acs.org For example, in the crystal structure of (2S,4S)-4-Methoxy-2-methylpyrrolidine, key parameters such as the C2–N and C4–O bond lengths, and the C2–C3–C4–O torsional angle have been precisely measured. The Flack parameter, derived from the X-ray diffraction data, is a critical value used to confirm the absolute configuration of a chiral molecule.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Diastereomeric Ratio Determination

The presence of two chiral centers in this compound gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The determination of the enantiomeric excess (ee) and diastereomeric ratio (dr) is crucial, as different stereoisomers can exhibit distinct biological activities and chemical properties. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and quantification of these stereoisomers.

The separation of enantiomers and diastereomers is achieved by creating a chiral environment, which can be accomplished through the use of a chiral stationary phase (CSP) or a chiral mobile phase additive. chiralpedia.com For compounds like substituted pyrrolidines, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and cyclodextrin-based columns are often employed in both HPLC and GC. nih.govsigmaaldrich.com

In the development of a chiral HPLC method for this compound, a screening of various CSPs and mobile phase compositions is typically performed. For instance, a Chiralpak® series column might be tested with mobile phases consisting of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The relative proportions of these solvents are optimized to achieve baseline separation of the stereoisomers.

Similarly, for chiral GC analysis, a Chiraldex® column, often a derivative of cyclodextrin, can be effective. nih.gov The volatile nature of this compound may allow for direct analysis, or derivatization with a suitable agent can be performed to enhance volatility and improve chromatographic resolution. nih.gov The determination of enantiomeric excess is calculated from the peak areas of the corresponding enantiomers in the chromatogram. libretexts.orglibretexts.org

Table 1: Representative Chiral HPLC Method Parameters for Stereoisomer Separation of this compound

| Parameter | Value |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Times | (2R,4S)-isomer: 8.5 min(2S,4R)-isomer: 9.8 min(2R,4R)-isomer: 11.2 min(2S,4S)-isomer: 12.5 min |

Note: The data in this table is representative and intended to illustrate a typical analytical method. Actual values may vary based on specific experimental conditions.

Hyphenated Techniques for Complex Mixture Analysis and Impurity Profiling

Impurity profiling is a critical aspect of chemical analysis, ensuring the safety and efficacy of a compound. ijprajournal.com Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the detection, identification, and quantification of impurities. nih.govijnrd.org Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and widely used hyphenated techniques for this purpose. researchgate.netchimia.chthermofisher.com

LC-MS combines the high-resolution separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. chimia.chrssl.com This technique is particularly useful for identifying unknown impurities. rssl.com In the analysis of this compound, an LC-MS method would first separate the parent compound from any impurities. The eluent from the HPLC is then introduced into the mass spectrometer, which provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This information is crucial for deducing the molecular formula and structure of the impurities. ijprajournal.comrssl.com Tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information by inducing fragmentation of a selected parent ion. nih.govenovatia.com

GC-MS is another robust technique for impurity profiling, especially for volatile and semi-volatile compounds. nih.govmedistri.swiss The sample is separated by GC, and the individual components are then analyzed by a mass spectrometer. The resulting mass spectra can be compared against spectral libraries for rapid identification of known impurities. nih.govmedistri.swiss For less volatile impurities or to improve chromatographic performance, derivatization may be employed. nih.gov

Potential impurities in this compound could arise from starting materials, by-products of the synthesis, or degradation products. For example, impurities could include isomers, compounds with incomplete methylation or methoxylation, or oxidation products.

Table 2: Hypothetical Impurity Profile of this compound by LC-MS/MS

| Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Tentative Identification |

| 5.2 | 116.1 | 84.1, 70.1 | 2-Methylpyrrolidine (Starting Material) |

| 7.8 | 130.1 | 115.1, 98.1, 70.1 | 4-Hydroxy-2-methyl-pyrrolidine |

| 9.1 | 129.2 | 114.2, 98.1, 84.1 | This compound |

| 10.5 | 145.2 | 130.2, 114.1, 84.1 | Oxidized impurity (+O) |

Note: This table presents hypothetical data to illustrate the application of LC-MS/MS for impurity profiling. The identified impurities are plausible based on general chemical principles.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the widespread application of 4-Methoxy-2-methyl-pyrrolidine lies in its synthesis. Current methods, while effective, often involve multiple steps, require stringent reaction conditions such as low temperatures, and may utilize hazardous reagents. Future research will likely focus on developing more efficient and sustainable synthetic routes.

Key areas for improvement include:

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of pyrrolidines. ontosight.ai This involves the use of renewable starting materials, environmentally benign solvents, and catalytic methods to minimize waste and energy consumption. ontosight.ai For instance, the development of one-pot multicomponent reactions could significantly improve the efficiency and atom economy of the synthesis. tandfonline.com

Catalytic Methods: There is a growing interest in using catalysts, including biocatalysts like enzymes and organocatalysts, to achieve high stereoselectivity and yield under milder conditions. ontosight.aimdpi.com The use of natural carbohydrate-based solid acid catalysts has also shown promise in the diastereoselective synthesis of functionalized pyrrolidines. acs.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and process control. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production.

| Challenge | Potential Solution | Desired Outcome |

| Multi-step synthesis with low overall yield | One-pot multicomponent reactions | Increased efficiency and atom economy |

| Use of hazardous reagents and solvents | Green chemistry principles, biocatalysis | Reduced environmental impact, safer processes |

| Strict reaction conditions (e.g., low temp.) | Development of novel catalysts (organo-, bio-) | Milder reaction conditions, lower energy consumption |

| Scalability of current methods | Implementation of flow chemistry | Efficient, reproducible, and scalable production |

Exploration of Underexplored Biological Targets and Modalities

The pyrrolidine (B122466) scaffold is a common motif in many biologically active compounds. mdpi.com While this compound has shown potential in areas like anticancer and neuroprotective research, a vast landscape of biological targets remains unexplored.

Future research should aim to:

Screen against Diverse Biological Targets: High-throughput screening of this compound and its derivatives against a wide range of enzymes, receptors, and other protein targets could uncover novel therapeutic applications.

Investigate New Therapeutic Areas: Beyond cancer and neurodegeneration, this compound could be investigated for its potential in treating infectious diseases, inflammatory disorders, and metabolic conditions. Preliminary studies have already indicated potential antibacterial properties. journalcsij.com

Probe Structure-Activity Relationships (SAR): A systematic exploration of how modifications to the 4-methoxy and 2-methyl groups, as well as the stereochemistry of the pyrrolidine ring, affect biological activity is crucial for designing more potent and selective compounds. nih.gov

Advanced Computational Tools and Machine Learning in Rational Design

The integration of computational chemistry and machine learning is revolutionizing drug discovery and materials science. bohrium.commdpi.com These tools can significantly accelerate the design and optimization of novel compounds based on this compound.

Future applications in this area include:

Predictive Modeling: Machine learning algorithms, such as deep neural networks, can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of new derivatives. bohrium.comnih.gov This can help prioritize which compounds to synthesize and test, saving time and resources. nih.gov

De Novo Design: Generative models can be used to design novel molecules with desired properties from scratch. By providing the model with the this compound scaffold as a starting point, it can generate new structures with potentially enhanced activity or improved properties. nih.gov

Mechanism of Action Studies: Computational methods like molecular docking and molecular dynamics simulations can provide insights into how this compound interacts with its biological targets at the atomic level, aiding in the rational design of more effective molecules. nih.gov

| Computational Tool | Application in this compound Research | Potential Impact |

| Machine Learning (e.g., Deep Neural Networks) | Prediction of bioactivity, toxicity, and physicochemical properties. bohrium.comnih.gov | Prioritization of synthetic targets, reduced experimental costs. |

| Generative Models | De novo design of novel derivatives with desired properties. nih.gov | Expansion of chemical space, discovery of novel compounds. |

| Molecular Docking and Dynamics | Elucidation of binding modes and interactions with biological targets. nih.gov | Rational design of more potent and selective molecules. |

Expanding Applications in Catalysis and Novel Materials

The unique structural and electronic properties of this compound make it an attractive candidate for applications beyond medicinal chemistry.

Future research could explore its use in:

Asymmetric Catalysis: Chiral pyrrolidines are widely used as organocatalysts in asymmetric synthesis. mdpi.com Investigating the catalytic activity of this compound and its derivatives in various organic transformations could lead to the development of new and efficient catalytic systems.

Materials Science: The incorporation of the this compound motif into polymers or other materials could impart unique properties, such as chirality, which could be useful in applications like chiral separations or the development of smart materials.

Coordination Chemistry: The nitrogen atom in the pyrrolidine ring can act as a ligand to coordinate with metal ions. Exploring the coordination chemistry of this compound could lead to the development of new catalysts or functional materials with interesting electronic or magnetic properties.

Methodological Advancements in Characterization and Analysis

As new derivatives of this compound are synthesized and new applications are explored, the need for advanced analytical techniques for their characterization becomes increasingly important.

Future efforts should focus on:

High-Resolution Structural Analysis: While techniques like NMR and mass spectrometry are routinely used, the application of advanced methods like single-crystal X-ray diffraction is crucial for unambiguously determining the absolute stereochemistry of new derivatives.

Enantiomeric Purity Determination: The development of more sensitive and efficient chiral chromatography methods is essential for accurately determining the enantiomeric purity of synthesized compounds, which is critical for their biological and catalytic applications.

In Situ and Real-Time Analysis: The use of in situ spectroscopic techniques could provide valuable information about reaction mechanisms and kinetics in real-time, aiding in the optimization of synthetic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.